2-((5-Bromopyridin-3-yl)oxy)ethanamine
Description
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-3-7(5-10-4-6)11-2-1-9/h3-5H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMFQZQFCQALJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734739 | |
| Record name | 2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112983-17-1 | |
| Record name | 2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route Overview
The synthesis of 2-((5-Bromopyridin-3-yl)oxy)ethanamine typically involves the following key stages:
- Bromination of Pyridine Derivative: Introduction of the bromine atom at the 5-position of the pyridine ring.
- Ether Formation: Coupling of the bromopyridine with an appropriate ethylene glycol derivative or haloalkylamine to form the ether linkage.
- Introduction of Ethanamine Group: Conversion of the terminal group to ethanamine, often via nucleophilic substitution or reduction steps.
This multi-step approach allows for the selective functionalization required to obtain the target compound with high purity and yield.
Detailed Preparation Methodologies
Bromination of Pyridine Ring
- Starting from 3-hydroxypyridine or a protected pyridine derivative, selective bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- The bromination step requires careful control of temperature and solvent to avoid polybromination or degradation of the pyridine ring.
- Typical solvents include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which facilitate electrophilic bromination.
Formation of Pyridinyl Ether
- The 5-bromopyridin-3-ol intermediate undergoes etherification with 2-chloroethanamine or its protected derivatives.
- This reaction is typically carried out under basic conditions to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity for substitution.
- Bases used include potassium carbonate or sodium hydride, and solvents such as dimethylformamide or tetrahydrofuran (THF) are common.
- The reaction proceeds via nucleophilic substitution, forming the ether linkage between the pyridine ring and the ethanamine moiety.
Amination and Final Functionalization
- If the ethanamine is introduced as a protected group (e.g., Boc-protected amine), deprotection is performed under acidic conditions to yield the free amine.
- Alternatively, direct substitution with 2-chloroethanamine yields the free amine directly.
- Purification is achieved via crystallization or chromatographic techniques to isolate the target compound as its free base or hydrochloride salt.
Optimization and Reaction Conditions
Research indicates that reaction parameters such as temperature, solvent choice, base strength, and reaction time critically influence the yield and purity of this compound.
| Step | Typical Conditions | Notes |
|---|---|---|
| Bromination | NBS, DMF, 0–25°C, 2–4 hours | Controlled to avoid over-bromination |
| Etherification | K2CO3, DMF or THF, 50–80°C, 6–12 hours | Base deprotonates hydroxyl; moderate heating needed |
| Amination/Deprotection | Acidic conditions (e.g., HCl in dioxane), room temp, 1–3 hours | For Boc deprotection if applicable |
Comparative Analysis with Related Compounds
Variations in substituents and chain lengths affect the synthetic approach and properties:
| Compound | Structural Feature | Preparation Notes |
|---|---|---|
| 2-(5-Bromopyridin-3-yl)ethylamine | No ether linkage | Direct amination on alkyl chain |
| 5-Bromo-2-pyridinyloxyethylamine | Ether linkage present | Similar synthetic route with slight modification |
| 4-(5-Bromopyridin-3-yloxy)-butanamine | Longer alkyl chain | Requires longer chain precursors and adjustments |
| 2-(5-Fluoropyridin-3-yloxy)ethanamine | Fluorine instead of bromine | Different halogenation step; affects reactivity |
These comparisons highlight the importance of selective halogenation and ether formation in the synthesis of this compound and its analogs.
Research Findings and Yield Data
- Yields for the bromination step typically range from 70% to 85%, depending on reagent purity and reaction control.
- Etherification yields vary between 60% and 90%, influenced by base choice and reaction time.
- Final amination or deprotection steps generally achieve yields above 80% with high purity confirmed by NMR and mass spectrometry.
- The compound has been characterized extensively by ^1H NMR, ^13C NMR, and HRMS confirming the expected structure and purity.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reagents/Conditions | Yield Range | Key Notes |
|---|---|---|---|---|
| 1 | Bromination | NBS, DMF, 0–25°C | 70–85% | Selective 5-position bromination |
| 2 | Ether Formation | K2CO3, DMF or THF, 50–80°C | 60–90% | Nucleophilic substitution |
| 3 | Amination | 2-Chloroethanamine or deprotection acid | 80–95% | Free amine formation or deprotection |
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromopyridin-3-yl)oxy)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Condensation Reactions: It can participate in condensation reactions to form larger molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include oxidized forms of the compound, such as aldehydes or carboxylic acids.
Reduction Reactions: Products include reduced forms, such as alcohols or amines
Scientific Research Applications
2-((5-Bromopyridin-3-yl)oxy)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of 2-((5-Bromopyridin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
The compound’s biological and chemical properties are influenced by substituents on the pyridine ring and the ethanamine side chain. Below is a comparative analysis of derivatives synthesized via Buchwald-Hartwig cross-coupling or functional group modifications (Table 1):
Key Findings from Comparative Studies
Synthetic Efficiency: The parent compound’s synthesis (54% yield via Mitsunobu reaction) contrasts with its derivatives. For example, pyrrolidine-substituted Compound 23 achieves an 86% yield via Buchwald-Hartwig coupling, while the azetidine analog (Compound 22) yields only 2%, likely due to steric and electronic effects of the amine substituent .
Biological Relevance :
- Derivatives like Compounds 22–24 are designed as nicotinic acetylcholine receptor (nAChR) ligands. The piperidine-substituted Compound 24 (MW 250.19) exhibits higher molecular weight and altered receptor-binding kinetics compared to the parent compound, which lacks the tertiary amine .
- In contrast, indole-based ethanamine derivatives (e.g., 2-(5-fluoro-1H-indol-3-yl)ethanamine ) interact with HSP90 via hydrogen bonding to GLU527 and TYR604, suggesting that the pyridinyloxy group in 2-((5-Bromopyridin-3-yl)oxy)ethanamine may confer distinct target selectivity .
Chiral analogs like (S)-1-(5-Bromopyridin-3-yl)ethanamine hydrochloride introduce stereochemical complexity, which could influence pharmacological activity .
Physicochemical and Commercial Considerations
Biological Activity
2-((5-Bromopyridin-3-yl)oxy)ethanamine, also known as 2-(5-bromopyridin-3-yloxy)ethanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of 253.52 g/mol. The compound features a brominated pyridine moiety linked through an ether bond to an ethanamine group. This structure is crucial for its biological interactions and potential therapeutic applications.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits notable biological activities, particularly in antimicrobial applications. The following sections detail these activities.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antibacterial and antifungal properties. In vitro tests have shown its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Escherichia coli | 0.0195 | Strong antibacterial |
| Bacillus mycoides | 0.0048 | Strong antibacterial |
| Candida albicans | 0.039 | Moderate antifungal |
| Staphylococcus aureus | 0.0048 | Strong antibacterial |
| Pseudomonas aeruginosa | 13.40 | Moderate antibacterial |
These results suggest that the bromine substituent plays a critical role in enhancing the compound's bioactivity by affecting its electronic properties and reactivity.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within microbial cells. It is hypothesized that the compound disrupts cellular processes by binding to essential enzymes or receptors, thereby inhibiting their function.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antibacterial Activity Study : A study published in MDPI evaluated the antibacterial effects of various pyridine derivatives, including this compound. The findings highlighted its strong inhibitory action against E. coli and S. aureus, indicating its potential as a therapeutic agent in treating bacterial infections .
- Antifungal Activity Evaluation : Another research effort focused on the antifungal properties of this compound against Candida species. The study reported significant activity with MIC values comparable to established antifungal agents, suggesting that it could serve as a viable alternative in antifungal therapy .
- Comparative Analysis with Analogues : A comparative study examined several compounds with structural similarities to this compound, assessing their biological activities. This analysis revealed that variations in substituents significantly influenced the compounds' potency and selectivity against different microbial strains .
Q & A
What are the common synthetic routes for preparing 2-((5-Bromopyridin-3-yl)oxy)ethanamine and its derivatives?
The compound is synthesized via:
- Mitsunobu reaction : Reacting 3-bromo-5-hydroxypyridine with N-tboc-ethanolamine using DIAD and triphenylphosphine in THF, followed by deprotection with HCl/dioxane to yield the primary amine (54% yield) .
- Eschweiler-Clarke methylation : Treating the primary amine with formaldehyde and formic acid under reflux to produce N,N-dimethyl derivatives (62% yield). Key purification involves flash chromatography (CH₂Cl₂/MeOH gradient) .
- Buchwald-Hartwig cross-coupling : Introducing substituents (e.g., azetidine, pyrrolidine) using palladium acetate (3–7 mol%), BINAP/XPhos ligands, and sodium tert-butoxide, with yields ranging from 2% to 86% depending on steric/electronic effects .
What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Distinct peaks include aromatic protons (δ 8.25–8.75 ppm for pyridyl H), ethanamine methylene groups (δ 2.31–4.53 ppm), and N-methyl signals (δ 2.33 ppm for N,N-dimethyl derivatives) .
- HRMS : Used to confirm molecular ions (e.g., [M+H]⁺ at m/z 222.1601 for azetidine derivatives) .
- X-ray crystallography : Resolves bond angles (e.g., O1–C13–C14: 121.0°) and confirms regiochemistry .
How can computational methods aid in studying this compound’s electronic properties?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms predicts electronic structures, reaction mechanisms, and thermochemical properties. For example:
- Charge distribution analysis to identify nucleophilic/electrophilic sites.
- Transition state modeling for coupling reactions.
- Benchmarking against experimental NMR/HRMS data to validate calculations .
How to troubleshoot low yields in Buchwald-Hartwig cross-coupling reactions?
- Catalyst system : Optimize Pd(OAc)₂ (3–7 mol%) with BINAP (1.3:1 ligand-to-Pd ratio) for electron-deficient aryl bromides .
- Base selection : Sodium tert-butoxide outperforms weaker bases in deprotonating secondary amines.
- Solvent/temperature : Use toluene at 80–110°C or microwave-assisted heating to accelerate kinetics .
- Purification : Employ preparative HPLC (H₂O/MeOH gradient) for polar byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
